molecular formula C14H17F2NO2 B2383622 Benzyl (4,4-difluorocyclohexyl)carbamate CAS No. 810675-56-0

Benzyl (4,4-difluorocyclohexyl)carbamate

Cat. No.: B2383622
CAS No.: 810675-56-0
M. Wt: 269.292
InChI Key: NHMGOPSQEAPSDE-UHFFFAOYSA-N
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Description

Benzyl (4,4-difluorocyclohexyl)carbamate is a carbamate derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline solid, soluble in organic solvents, and has a molecular weight of 269.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4,4-difluorocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 4,4-difluorocyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4,4-difluorocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (4,4-difluorocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (4,4-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4,4-difluorocyclohexyl)carbamate is unique due to the presence of both the benzyl and 4,4-difluorocyclohexyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile reagent in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

benzyl N-(4,4-difluorocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c15-14(16)8-6-12(7-9-14)17-13(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMGOPSQEAPSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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